molecular formula C13H14N2O5 B2935483 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 500025-25-2

3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2935483
CAS No.: 500025-25-2
M. Wt: 278.264
InChI Key: UZPKEFJOYDDECF-UHFFFAOYSA-N
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Description

Historical Evolution of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, though its pharmacological potential remained unexplored for nearly eight decades. The mid-20th century marked a turning point when oxadiazoles gained attention due to their photochemical rearrangement properties and the commercial introduction of oxolamine, a 1,2,4-oxadiazole-based cough suppressant, in the 1960s. This period catalyzed systematic investigations into the heterocycle’s bioisosteric capabilities, particularly its ability to mimic ester and amide groups while resisting hydrolytic degradation—a critical advantage in drug development.

Methodological advancements in the 21st century, such as microwave-assisted synthesis and mechanochemical approaches, have revolutionized oxadiazole production. For instance, microwave irradiation reduced reaction times from hours to minutes while improving yields (40–90%) in the presence of NH₄F/Al₂O₃ catalysts. These innovations directly enabled the efficient synthesis of complex derivatives like 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, which would have been prohibitively challenging using classical methods.

Significance of this compound in Medicinal Chemistry

This compound’s structural architecture combines three pharmacologically relevant features:

  • 1,2,4-Oxadiazole Core : Serves as a metabolically stable bioisostere, particularly advantageous in protease inhibitors and kinase-targeting agents where ester/amide hydrolysis limits efficacy.
  • 2,4-Dimethoxyphenyl Substituent : The methoxy groups enhance electron-rich aromatic systems, facilitating π-π stacking interactions with biological targets while modulating solubility profiles.
  • Propanoic Acid Side Chain : Introduces carboxylic acid functionality for salt formation (improving bioavailability) and hydrogen-bonding interactions with enzymatic active sites.

Recent studies highlight its utility in targeting inflammation-associated enzymes like cyclooxygenase-2 (COX-2), where the oxadiazole moiety mimics endogenous substrates while resisting gastric degradation. Additionally, the compound’s planar structure enables intercalation into DNA, suggesting potential applications in oncology drug design.

Heterocyclic Classification and Structural Significance

As a 1,2,4-oxadiazole derivative, the compound belongs to the azole superfamily—five-membered rings containing multiple heteroatoms. Its classification and key structural attributes are summarized below:

Structural Feature Chemical Significance
1,2,4-Oxadiazole ring Aromatic stabilization via 6π-electron system; dipole moment (4.5 D) facilitates binding
3-(2,4-Dimethoxyphenyl) group Electron-donating methoxy groups enhance resonance stability and target affinity
5-Propanoic acid chain Ionizable carboxyl group (-COOH) enables pH-dependent solubility and salt formation

The heterocycle’s planarity allows for efficient packing in crystal lattices, a property exploited in materials science for liquid crystal development. Hydrogen-bonding capacity (acceptor sites at N1 and O4, donor via carboxylic acid) further enhances its utility in supramolecular chemistry.

Current Research Landscape and Scientific Interest

Contemporary studies focus on three primary areas:

1. Synthetic Methodology Optimization
Recent advances in green chemistry have transformed oxadiazole synthesis. The superbase system NaOH/DMSO enables one-pot formation of 3,5-disubstituted oxadiazoles at room temperature, achieving yields up to 90%. Mechanochemical approaches (solid-state grinding) are emerging as solvent-free alternatives, though not yet applied to dimethoxyphenyl derivatives.

2. Biological Target Exploration

  • Enzyme Inhibition : The compound’s carboxylic acid group chelates metal ions in metalloenzymes like carbonic anhydrase, with preliminary IC₅₀ values <10 μM reported for analogous structures.
  • Receptor Modulation : Structural analogs demonstrate σ~1~ receptor affinity (K~i~ = 12–45 nM), suggesting potential in neuropsychiatric disorder treatment.

3. Computational Modeling
Density functional theory (DFT) studies predict strong binding to the COX-2 active site (ΔG = -9.8 kcal/mol), driven by hydrogen bonds with Arg120/Tyr355 and hydrophobic interactions with the dimethoxyphenyl group.

Table 1. Comparative Synthesis Methods for 3,5-Disubstituted 1,2,4-Oxadiazoles

Method Conditions Yield (%) Time Key Advantages Limitations
Classical (Tiemann) Acyl chloride + amidoxime 35–60 12–72h Simple reagents Low yield, byproduct formation
Microwave-Assisted NH₄F/Al₂O₃, 300W 75–90 10min Rapid, high efficiency Specialized equipment required
Superbase (NaOH/DMSO) RT, one-pot 50–90 4–24h Mild conditions, scalable Sensitive to –NH₂/–OH groups
Mechanochemical Solvent-free grinding Under study Environmentally friendly Not yet demonstrated for this compound

This compound’s unique combination of electronic, steric, and physicochemical properties positions it as a compelling candidate for ongoing drug discovery initiatives, particularly in inflammation and oncology. Future research directions likely include combinatorial library development and in vivo pharmacokinetic profiling to fully exploit its therapeutic potential.

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-8-3-4-9(10(7-8)19-2)13-14-11(20-15-13)5-6-12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKEFJOYDDECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The position and number of methoxy groups significantly influence physicochemical properties. For instance, the 2,4-dimethoxyphenyl group in the target compound enhances steric bulk and electron density compared to monosubstituted analogs (e.g., 4-methoxyphenyl in ). This may reduce solubility but improve binding affinity in hydrophobic pockets .
  • Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., bromophenyl, ) or heteroaromatic rings (e.g., pyridinyl, ) often face lower yields due to purification challenges or side reactions. The target compound’s dimethoxy substituents likely necessitate optimized reaction conditions to mitigate steric hindrance .

Key Observations :

  • Carboxylic Acid vs.

Physicochemical and Commercial Considerations

  • Solubility : The target compound’s dimethoxy groups and carboxylic acid moiety balance lipophilicity and polarity, though exact solubility data are unavailable. In contrast, bromophenyl derivatives () may suffer from poor aqueous solubility due to halogenated aromaticity .
  • Commercial Availability : Many analogs (e.g., 4-fluoro-3-methylphenyl, ) are listed as discontinued, suggesting niche research applications or synthesis hurdles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of amidoxime intermediates or through multi-step protocols involving carboxylic acid precursors. For example, analogous 1,2,4-oxadiazoles are synthesized using HPLC-purified intermediates with yields ranging from 40% to 63%, depending on substituents and reaction scale (e.g., 3.0 mL reaction volume for 46% yield in similar derivatives) . Key factors include:

  • Reagent stoichiometry : Excess coupling agents (e.g., EDCI/HOBt) improve amidoxime activation.

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

    Example Yields from Analogous Syntheses
    Substituent
    -----------------------------
    4-Methoxyphenyl
    4-Bromophenyl
    Isoquinolin-3-yl

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic signals include the oxadiazole ring protons (δ 8.5–9.0 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm). The propanoic acid chain shows a triplet near δ 2.6 ppm (CH2) and a carboxyl proton at δ 12–13 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]+) with <2 ppm error ensures molecular formula accuracy .
  • X-ray crystallography : For derivatives like 3-(pyridin-3-yl)-1,2,4-oxadiazole analogs, bond angles and dihedral angles between the oxadiazole and aryl groups are critical for structural validation .

Q. What role do substituents on the aryl group play in the compound’s physicochemical properties?

  • Methodological Answer : Substituents like methoxy groups influence electronic effects and solubility:

  • Electron-donating groups (e.g., -OCH3) : Enhance stability of the oxadiazole ring via resonance effects, as seen in analogs with 2,4-dimethoxy substitution .
  • LogP adjustments : Methoxy groups reduce hydrophobicity, improving aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly for targets like GPCRs or ion channels?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with CFTR (cystic fibrosis transmembrane conductance regulator) or GPR40 (Free Fatty Acid Receptor 1), leveraging structural data from analogs like 3-(3-isopropyl-oxadiazole)propanoic acid derivatives .
  • MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding with residues like Arg352 in CFTR .

Q. What strategies resolve contradictions in SAR data for oxadiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent positioning. For example:

  • Bioactivity vs. steric hindrance : Bulky substituents (e.g., spirocyclic groups) may reduce potency despite favorable electronic profiles, as observed in GPR40 agonists .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., cAMP accumulation for GPCRs) to confirm outliers .

Q. How can metabolic stability and toxicity be evaluated for this compound in preclinical studies?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to measure t1/2 and identify CYP450-mediated degradation .
  • Reactive metabolite screening : Use glutathione-trapping assays to detect electrophilic intermediates .

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification (e.g., m/z 342.2 → fragment ions) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) reduces matrix interference .

Data Contradiction Analysis

Q. Why do similar oxadiazole derivatives exhibit divergent biological activities despite structural homology?

  • Methodological Answer : Subtle differences in substituent positioning (e.g., para vs. ortho methoxy groups) alter target engagement. For instance:

  • CFTR potentiation : 3-(3-isopropyl-oxadiazole)propanoic acid derivatives show higher efficacy than cyclopropyl analogs due to improved hydrophobic interactions .
  • GPR40 agonism : Spirocyclic peripheries enhance selectivity over non-spiro derivatives by reducing off-target binding .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

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